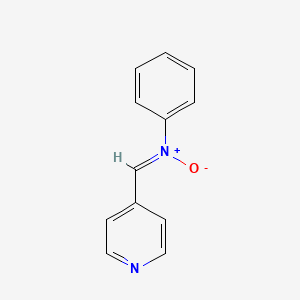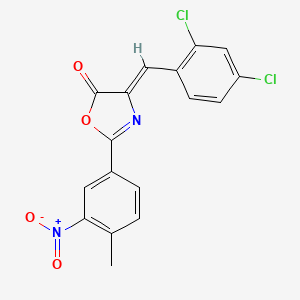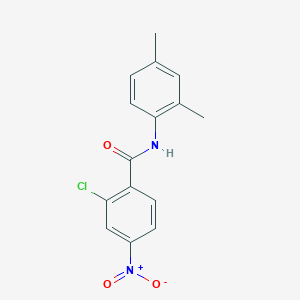![molecular formula C17H15Cl2NO4 B11700279 Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700279.png)
Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate: is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoate ester, an acetamido group, and a dichlorophenoxy moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate typically involves the following steps:
Formation of 2,5-dichlorophenoxyacetic acid: This is achieved by the chlorination of phenoxyacetic acid using chlorine gas in the presence of a catalyst.
Amidation Reaction: The 2,5-dichlorophenoxyacetic acid is then reacted with an appropriate amine to form the corresponding amide.
Esterification: The amide is subsequently esterified with ethanol in the presence of an acid catalyst to yield ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenoxyacetic acid.
Continuous Amidation: Continuous flow reactors are used for the amidation step to ensure high yield and purity.
Esterification in Batch Reactors: The esterification step is carried out in batch reactors with efficient mixing and temperature control to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenoxy moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparison with Similar Compounds
- Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate
- Ethyl 2-[2-(2,3-dichlorophenoxy)acetamido]benzoate
- Ethyl 2-[2-(2,6-dichlorophenoxy)acetamido]benzoate
Comparison:
- Ethyl 2-[2-(2,5-dichlorophenoxy)acetamido]benzoate is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which influences its reactivity and biological activity.
- Ethyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate has chlorine atoms at different positions, leading to variations in its chemical and biological properties.
- Ethyl 2-[2-(2,3-dichlorophenoxy)acetamido]benzoate and Ethyl 2-[2-(2,6-dichlorophenoxy)acetamido]benzoate also exhibit different reactivity patterns due to the positional differences of the chlorine atoms.
Properties
Molecular Formula |
C17H15Cl2NO4 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
ethyl 2-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H15Cl2NO4/c1-2-23-17(22)12-5-3-4-6-14(12)20-16(21)10-24-15-9-11(18)7-8-13(15)19/h3-9H,2,10H2,1H3,(H,20,21) |
InChI Key |
HEBFCEYTJSNRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11700197.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11700198.png)
![4-chloranyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B11700200.png)
![propyl 4-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11700207.png)
![N'~1~-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11700219.png)



![3-methyl-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11700237.png)
![(2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11700243.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11700249.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11700254.png)


